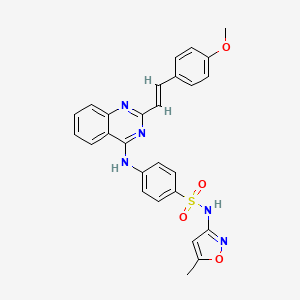

Egfr-IN-59

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H23N5O4S |

|---|---|

Molecular Weight |

513.6 g/mol |

IUPAC Name |

4-[[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C27H23N5O4S/c1-18-17-26(31-36-18)32-37(33,34)22-14-10-20(11-15-22)28-27-23-5-3-4-6-24(23)29-25(30-27)16-9-19-7-12-21(35-2)13-8-19/h3-17H,1-2H3,(H,31,32)(H,28,29,30)/b16-9+ |

InChI Key |

BHPUGVPSLDRNDT-CXUHLZMHSA-N |

Isomeric SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)/C=C/C5=CC=C(C=C5)OC |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Novel Fourth-Generation EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of even third-generation inhibitors, such as osimertinib, is ultimately limited by the emergence of acquired resistance, most notably the C797S mutation.[1][2][3] This mutation prevents the covalent binding essential for the mechanism of third-generation TKIs.[4][5] Fourth-generation EGFR inhibitors represent a critical advancement, engineered specifically to overcome this resistance mechanism. This document provides a detailed overview of the mechanisms of action for these novel agents, summarizing key preclinical data and outlining the experimental protocols used for their characterization. These next-generation inhibitors are broadly classified into two main categories: non-covalent ATP-competitive inhibitors and allosteric inhibitors, both designed to effectively neutralize EGFR signaling in the presence of the C797S mutation.

The Evolution of EGFR Inhibition and the C797S Challenge

Treatment for EGFR-mutated NSCLC has progressed through successive generations of TKIs. First and second-generation TKIs (e.g., gefitinib, afatinib) were effective against initial activating mutations (Del19, L858R) but were rendered ineffective by the T790M "gatekeeper" mutation. Third-generation TKIs, like osimertinib, were developed to be active against both activating and T790M mutations. They function as covalent inhibitors, forming an irreversible bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR.

However, a significant mechanism of acquired resistance to osimertinib is the substitution of this cysteine with a serine (C797S). This substitution eliminates the nucleophilic thiol group required for covalent bond formation, rendering third-generation inhibitors ineffective. Fourth-generation inhibitors have been specifically designed to overcome this hurdle.

Caption: Evolution of EGFR mutations and inhibitor generations.

Core Mechanisms of Action

Novel fourth-generation EGFR inhibitors overcome C797S-mediated resistance through two primary strategies.

Non-Covalent, ATP-Competitive Inhibition

This class of inhibitors binds reversibly to the ATP-binding pocket of the EGFR kinase domain. Unlike third-generation agents, their mechanism does not depend on forming a covalent bond with the C797 residue. By establishing a network of strong, non-covalent interactions (such as hydrogen bonds and hydrophobic interactions) within the active site, they effectively compete with ATP and inhibit kinase activity even when the C797 residue is mutated to serine.

Key inhibitors in this class include BBT-176 , TQB3804 , and CH7233163 . These molecules are designed to fit optimally within the ATP pocket of the triple-mutant EGFR (e.g., Del19/T790M/C797S or L858R/T790M/C797S), demonstrating high potency against these resistant forms while often maintaining selectivity over wild-type (WT) EGFR to minimize toxicity.

Caption: Comparison of covalent vs. non-covalent ATP-competitive inhibition.

Allosteric Inhibition

Allosteric inhibitors represent a paradigm shift in targeting EGFR. Instead of competing with ATP at the active site, these molecules bind to a distinct, alternative pocket on the kinase domain. This binding event induces a conformational change in the protein, locking the kinase in an inactive state and preventing it from performing its catalytic function.

A key example is EAI045 . It binds to an allosteric site that is exposed in the inactive conformation of the kinase. Because this mechanism is independent of the ATP-binding pocket, it is unaffected by mutations at either the T790 or C797 positions. A notable characteristic of early allosteric inhibitors like EAI045 is their synergistic activity with antibodies like cetuximab. Cetuximab prevents EGFR dimerization, which renders both subunits of the receptor susceptible to the allosteric agent, dramatically enhancing its efficacy.

Caption: Allosteric inhibitors bind to a remote site to inactivate EGFR.

Quantitative Inhibitor Activity

The potency and selectivity of fourth-generation EGFR inhibitors are critical metrics for their therapeutic potential. These are typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Inhibitor | Mechanism | EGFRWT IC₅₀ (nM) | EGFRL858R/T790M IC₅₀ (nM) | EGFRDel19/T790M/C797S IC₅₀ (nM) | EGFRL858R/T790M/C797S IC₅₀ (nM) | Reference(s) |

| Osimertinib | 3rd Gen Covalent | ~182 | ~1.2 | >1000 | >1000 | |

| BLU-945 | 4th Gen Non-Covalent | >900-fold selective vs mutant | Potent Inhibition | 15 | 6 | |

| TQB3804 | 4th Gen Non-Covalent | 1.07 | 0.19-0.26 | 0.46 | 0.13 | |

| CH7233163 | 4th Gen Non-Covalent | Selective vs Mutant | Potent Inhibition | 0.28 | Potent Inhibition | |

| EAI045 | 4th Gen Allosteric | 1900 | 2 | Not ATP-competitive | Not ATP-competitive | |

| BBT-176 | 4th Gen Non-Covalent | Potent Inhibition | Potent Inhibition | Potent Inhibition | Potent Inhibition | |

| CCM-308 | 4th Gen Non-Covalent | 294 | 1.2 (Kd) | 40 (Ba/F3) | 61 (Ba/F3) |

Note: IC₅₀ values can vary based on the specific assay conditions (e.g., ATP concentration, cell line used). The data presented is for comparative purposes based on available literature.

Key Experimental Protocols

The characterization of novel EGFR inhibitors involves a standardized pipeline of in vitro and in vivo experiments to determine their mechanism, potency, selectivity, and therapeutic efficacy.

Enzymatic Kinase Assays

-

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein (wild-type and various mutant forms).

-

Methodology (IC₅₀ Determination):

-

Recombinant human EGFR kinase domains (e.g., L858R/T790M/C797S) are incubated in a reaction buffer.

-

A serial dilution of the test inhibitor is added to the reaction wells.

-

The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

-

After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using luminescence-based assays (e.g., ADP-Glo) that measure ATP consumption or via fluorescence resonance energy transfer (FRET).

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Proliferation and Viability Assays

-

Objective: To assess the ability of an inhibitor to suppress the growth and survival of cancer cells driven by specific EGFR mutations.

-

Methodology (CellTiter-Glo Assay):

-

Engineered cell lines (e.g., Ba/F3) or patient-derived NSCLC cell lines harboring the desired EGFR mutations (e.g., Del19/T790M/C797S) are seeded in 96- or 384-well plates.

-

Cells are treated with a range of concentrations of the inhibitor for a period of 72 hours.

-

The CellTiter-Glo reagent is added to the wells. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.

-

Luminescence is measured using a plate reader.

-

Cell viability is expressed as a percentage relative to untreated control cells, and the data is used to calculate the cellular IC₅₀.

-

EGFR Phosphorylation Assays (Western Blot)

-

Objective: To confirm that the inhibitor is blocking the intended target and its downstream signaling pathway within the cell.

-

Methodology:

-

Mutant EGFR-expressing cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).

-

Cells are lysed, and total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Antibodies against downstream signaling proteins (e.g., p-AKT, p-ERK) can also be used.

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are added, and a chemiluminescent substrate is used to visualize the protein bands. A dose-dependent decrease in the p-EGFR signal relative to total EGFR indicates successful target inhibition.

-

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Methodology:

-

Immunocompromised mice are subcutaneously or orthotopically implanted with human NSCLC cells or patient-derived xenograft (PDX) tissue harboring resistant EGFR mutations.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.

-

Tumor volume is measured regularly (e.g., twice weekly) with calipers. Mouse body weight is monitored as an indicator of toxicity.

-

At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated to determine the drug's efficacy.

-

Caption: Standard workflow for preclinical evaluation of EGFR inhibitors.

Conclusion and Future Directions

Fourth-generation EGFR inhibitors are poised to address a critical unmet need for patients with NSCLC who have developed resistance to third-generation TKIs via the C797S mutation. By employing either non-covalent ATP-competitive or allosteric inhibition mechanisms, these novel agents successfully bypass the resistance mechanism that plagues covalent inhibitors. Preclinical data for compounds like BLU-945, BBT-176, and TQB3804 show immense promise, with potent activity against triple-mutant EGFR and favorable selectivity profiles. The continued development and clinical investigation of these inhibitors are crucial steps toward extending the benefits of targeted therapy and improving outcomes for patients with EGFR-mutated lung cancer. Future research will likely focus on optimizing the pharmacokinetic properties of these drugs, exploring combination therapies to overcome other resistance pathways, and managing potential new resistance mechanisms that may arise.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]

Defeating Drug Resistance: A Technical Guide to the Chemical Structure and Synthesis of Novel EGFR TKIs Targeting the C797S Mutation

For Immediate Release

A Deep Dive into Fourth-Generation EGFR Inhibitors for Researchers, Scientists, and Drug Development Professionals

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has presented a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation tyrosine kinase inhibitors (TKIs) like osimertinib ineffective.[1][2] This has spurred the development of a new wave of fourth-generation EGFR TKIs specifically designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the chemical structures, synthesis strategies, and preclinical evaluation of these promising new therapeutic agents.

The Rise of C797S-Mediated Resistance

First and second-generation EGFR TKIs, such as gefitinib and afatinib, showed significant efficacy in NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions or L858R). However, resistance frequently developed, most commonly through the acquisition of the T790M "gatekeeper" mutation.[3] Third-generation TKIs were designed to covalently bind to the cysteine residue at position 797 (C797) of the EGFR kinase domain, effectively inhibiting the T790M mutant.[4] The clinical success of these drugs was unfortunately tempered by the emergence of a tertiary mutation, C797S, where the cysteine is replaced by a serine, preventing the covalent bond formation and leading to drug resistance.[4]

The development of fourth-generation EGFR TKIs is therefore focused on inhibitors that can effectively target EGFR harboring the C797S mutation, including the triple-mutant forms (e.g., Del19/T790M/C797S or L858R/T790M/C797S). Key strategies include the development of non-covalent, reversible inhibitors and allosteric inhibitors that bind to a different site on the EGFR kinase.

Chemical Structures and Synthesis of Promising Fourth-Generation EGFR TKIs

A diverse range of chemical scaffolds are being explored for fourth-generation EGFR TKIs. These can be broadly categorized into derivatives of existing TKIs and novel heterocyclic compounds.

Brigatinib Derivatives: Brigatinib, an approved anaplastic lymphoma kinase (ALK) and EGFR inhibitor, has served as a scaffold for the design of new reversible EGFR inhibitors. By modifying the aniline and pyrimidine core, researchers have developed potent inhibitors of C797S-mutant EGFR.

Osimertinib Analogues: Researchers have also synthesized non-covalent analogues of osimertinib by removing the reactive acrylamide group responsible for covalent bond formation. These compounds retain high affinity for the ATP-binding pocket of C797S-mutant EGFR.

Novel Scaffolds: A variety of novel chemical structures are under investigation, including pyrrolopyrimidine, pyrimidopyrimidine, and pyridopyrimidine derivatives. These compounds are designed to form different hydrogen bonding and hydrophobic interactions within the ATP-binding site to achieve high potency and selectivity against the C797S mutant.

Representative Fourth-Generation EGFR TKIs

| Compound ID | Core Scaffold | Key Features | Reference |

| Compound 13k | 7H-pyrrolo[2,3-d]pyrimidine | High potency and selectivity against Del19/T790M/C797S triple mutant. | |

| Compound 18k (Brigatinib derivative) | Anilinopyrimidine | Potent and selective inhibitor of both L858R/T790M/C797S and Del19/T790M/C797S mutants with good oral bioavailability. | |

| Compound 23 (Brigatinib derivative) | Anilinopyrimidine | Strong biochemical potency against triple mutants while sparing wild-type EGFR. | |

| Compound 5d | Cyclopropylsulfonamide derivative | Highly selective with low toxicity, induces cell cycle arrest and apoptosis. | |

| EAI045 | Allosteric Inhibitor | Binds to an allosteric pocket, non-competitive with ATP. |

Quantitative Data on Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected fourth-generation EGFR TKIs against various EGFR mutant cell lines.

| Compound | Target EGFR Mutant | IC50 (nM) | Reference |

| Compound 13k | Del19/T790M/C797S | 10.1 | |

| Compound 18k | L858R/T790M/C797S | 0.7 | |

| Del19/T790M/C797S | 3.6 | ||

| Wild-Type EGFR | >65.8 | ||

| Compound 23 | Del19/T790M/C797S (Biochemical) | 1.3 | |

| L858R/T790M/C797S (Biochemical) | 1.8 | ||

| BaF3 (Del19/T790M/C797S) | 18 | ||

| Compound 5d | L858R/T790M/C797S (Kinase) | 1.37 | |

| Del19/T790M/C797S (Kinase) | 1.13 | ||

| BaF3 (L858R/T790M/C797S) | 18 | ||

| BaF3 (Del19/T790M/C797S) | 25 | ||

| Compound C34 | L858R/T790M/C797S (Biochemical) | 5.1 | |

| H1975-TM (L858R/T790M/C797S) | 50 | ||

| Compound 52 | L858R/T790M/C797S (Biochemical) | 0.55 | |

| Ba/F3 (L858R/T790M/C797S) | 43.28 |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of these novel TKIs, a series of in vitro and in vivo experiments are crucial. The following diagrams illustrate the EGFR signaling pathway, a typical experimental workflow for TKI evaluation, and the logical relationship of EGFR TKI resistance.

References

- 1. promega.com [promega.com]

- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era: A Technical Guide to the Discovery and Development of Next-Generation EGFR Inhibitors for NSCLC

For Researchers, Scientists, and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of acquired resistance mutations necessitates the continuous development of next-generation inhibitors. This technical guide provides an in-depth overview of the discovery, development, and mechanisms of action of these novel agents, with a focus on fourth-generation and allosteric inhibitors designed to overcome the most challenging resistance mutations.

The Evolving Challenge of EGFR Mutations in NSCLC

EGFR, a receptor tyrosine kinase, plays a pivotal role in cell proliferation and survival.[1][2] Activating mutations in the EGFR gene are key oncogenic drivers in a significant subset of NSCLC patients.[3][4][5] First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, initially provided significant clinical benefit for patients with sensitizing mutations like exon 19 deletions and the L858R point mutation. However, the majority of patients inevitably develop resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation.

The development of third-generation irreversible inhibitors, most notably osimertinib, marked a major advancement, as they were designed to be active against tumors harboring the T790M mutation while sparing wild-type EGFR. Despite its success, resistance to osimertinib has emerged, frequently driven by the C797S mutation at the covalent binding site, rendering irreversible inhibitors ineffective. This has spurred the development of fourth-generation and other novel EGFR inhibitors to address this critical unmet medical need.

Next-Generation EGFR Inhibitors: Overcoming Resistance

The latest efforts in EGFR inhibitor development are focused on two main strategies: non-covalent inhibitors targeting the C797S mutation and allosteric inhibitors that bind to a site distinct from the ATP-binding pocket.

Fourth-Generation EGFR-TKIs: Targeting the C797S Mutation

Fourth-generation EGFR-TKIs are being designed to inhibit EGFR harboring the C797S mutation, which is a primary mechanism of resistance to third-generation inhibitors. These inhibitors are typically reversible and ATP-competitive, designed to effectively bind to the EGFR kinase domain even with the C797S substitution.

Several fourth-generation inhibitors are in preclinical and early clinical development. For instance, BBT-176 is an orally available, non-covalent inhibitor that has shown activity against triple-mutant EGFR (activating mutation/T790M/C797S). Another example is BLU-945, which is being evaluated in clinical trials for its safety and efficacy in patients with EGFR triple mutations.

Allosteric Inhibitors: A Paradigm Shift in EGFR Inhibition

Allosteric inhibitors represent a novel approach by binding to a site on the EGFR kinase domain distinct from the highly conserved ATP-binding pocket. This offers several potential advantages, including the ability to overcome resistance mutations in the ATP-binding site and the potential for combination therapy with existing ATP-competitive inhibitors to enhance anti-tumor effects and delay the emergence of resistance.

Quantitative Comparison of Next-Generation EGFR Inhibitors

The following tables summarize key quantitative data for various next-generation EGFR inhibitors, allowing for a comparative analysis of their potency and efficacy.

Table 1: In Vitro Inhibitory Activity of Next-Generation EGFR Inhibitors

| Inhibitor | Type | Target EGFR Mutation(s) | IC50 (nM) vs. EGFR L858R/T790M/C797S | IC50 (nM) vs. EGFR WT | Reference |

| Brigatinib | ATP-competitive | EGFR L858R/T790M/C797S | 55.5 | >555 | |

| Compound 4 | ATP-competitive & Allosteric | EGFR L858R/T790M/C797S | Potent Inhibition | Low Toxicity | |

| Compound 75 | ATP-competitive | EGFR L858R/T790M/C797S | 7.2 | >1000 | |

| BBT-176 | ATP-competitive | EGFR del19/T790M/C797S | Potent Inhibition | Selective | |

| BI-4732 | ATP-competitive | EGFR del19/T790M/C797S | Nanomolar Activity | Selective |

Table 2: Clinical Trial Data for Select Next-Generation EGFR Inhibitors

| Inhibitor | Phase | Target Population | Key Outcomes | ClinicalTrials.gov ID |

| BLU-945 | Phase I/II | Metastatic EGFR-mutated NSCLC (post-TKI) | Safety, Tolerability, Preliminary Anti-tumor Activity | NCT04862780 |

| BBT-176 | Phase I/II | NSCLC with C797S-mediated resistance | Safety, Clinical Activity | NCT04820023 |

| Amivantamab | Approved | Metastatic NSCLC with EGFR exon 20 insertions (post-platinum chemo) | Objective Response Rate | NCT03424759 |

| Mobocertinib | Priority Review | Metastatic NSCLC with EGFR exon 20 insertions (post-platinum chemo) | Objective Response Rate | Not specified |

Key Experimental Protocols in EGFR Inhibitor Development

The following sections detail standardized methodologies for critical experiments in the evaluation of novel EGFR inhibitors.

EGFR Kinase Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR kinase domains (wild-type and mutant forms).

Methodology: A common method is a continuous-read kinase assay using a fluorescently labeled peptide substrate.

-

Reagent Preparation:

-

Prepare a 10X stock of recombinant human EGFR kinase (e.g., EGFR-WT, EGFR-T790M/L858R, EGFR-del19/T790M/C797S) in kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

-

Prepare 1.13X stocks of ATP and a fluorescently labeled peptide substrate (e.g., Y12-Sox).

-

Serially dilute the test inhibitor in 50% DMSO.

-

-

Assay Procedure:

-

Pre-incubate 5 µL of the EGFR enzyme in a 384-well plate with 0.5 µL of the serially diluted inhibitor or DMSO control for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

-

Monitor the reaction kinetics by measuring fluorescence (e.g., λex360/λem485) every 71 seconds for 30-120 minutes in a plate reader.

-

-

Data Analysis:

-

Determine the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a variable slope model (e.g., in GraphPad Prism) to calculate the IC50 value.

-

Cell Viability/Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of an inhibitor on the viability and proliferation of cancer cell lines with different EGFR mutation statuses.

Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.

-

Cell Seeding:

-

Seed cancer cells (e.g., HCC827, H1975, A431) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test inhibitor or a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Determine the GI50 (half-maximal growth inhibition) or IC50 values by fitting the dose-response data to a suitable model.

-

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy and tolerability of an EGFR inhibitor in a living organism.

Methodology: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used.

-

Model Establishment:

-

Subcutaneously implant human NSCLC cells (e.g., HCC827, NCI-H1975) or patient tumor fragments into immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment Administration:

-

Randomize mice into treatment and control groups.

-

Administer the test inhibitor (e.g., by oral gavage) or vehicle control daily or on a specified schedule.

-

-

Efficacy and Toxicity Monitoring:

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²)/2.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice.

-

Excise the tumors for pharmacodynamic analysis (e.g., Western blotting for target engagement).

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

-

Visualizing the Landscape of EGFR Inhibition

The following diagrams illustrate key concepts in EGFR signaling and inhibitor development.

Caption: EGFR Signaling Pathway in NSCLC.

Caption: Evolution of EGFR Inhibitors and Resistance.

Caption: General Workflow for EGFR Inhibitor Development.

Future Directions and Conclusion

The development of next-generation EGFR inhibitors is a testament to the power of targeted therapy and the relentless pursuit of solutions to combat drug resistance. Fourth-generation and allosteric inhibitors hold immense promise for patients with NSCLC who have exhausted current treatment options. The continued exploration of novel mechanisms of inhibition, rational drug design based on structural biology, and the use of sophisticated preclinical models will be crucial in staying ahead of the ever-evolving landscape of EGFR mutations. The ultimate goal is to develop a diverse armamentarium of EGFR inhibitors that can be deployed strategically, either as monotherapies or in combination, to provide durable clinical benefit for all patients with EGFR-mutant NSCLC.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

Egfr-IN-59: Unraveling the Target Profile and Selectivity of a Novel EGFR Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, such as the gatekeeper T790M and the tertiary C797S mutation, continually presents clinical challenges. This necessitates the development of next-generation inhibitors with improved selectivity and potency against these mutated forms of EGFR. This technical guide provides a comprehensive overview of the target profile and selectivity of Egfr-IN-59, a novel covalent pyrimidine-based EGFR inhibitor. Through a detailed examination of its activity against various EGFR mutations and its broader kinase selectivity, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate and potentially advance this promising therapeutic candidate.

Introduction to EGFR and Resistance Mutations

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR kinase domain, most commonly deletions in exon 19 (delE746_A750) and the L858R point mutation in exon 21, are key drivers in a significant subset of NSCLCs.[2][3][4][5] These mutations lead to constitutive activation of the receptor, promoting uncontrolled tumor growth.

First and second-generation EGFR TKIs, such as gefitinib and erlotinib, initially showed remarkable efficacy in patients with these activating mutations. However, the majority of patients eventually develop acquired resistance, with the T790M mutation in exon 20 being responsible for approximately 50-60% of cases. The T790M mutation, often referred to as the "gatekeeper" mutation, sterically hinders the binding of these early-generation inhibitors.

Third-generation inhibitors, like osimertinib, were designed to overcome T790M-mediated resistance and have become the standard of care. These drugs form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR. Unfortunately, a new resistance mechanism has emerged in the form of the C797S mutation, which replaces the cysteine with a serine, preventing the covalent bond formation and rendering these inhibitors ineffective. This has created an urgent need for fourth-generation inhibitors that can effectively target EGFR harboring the C797S mutation.

This compound: A Novel Mutant-Selective Inhibitor

This compound belongs to a class of covalent pyrimidine-based EGFR inhibitors identified through functional pharmacological screens against clinically relevant mutant kinases. This screening approach represents a powerful strategy to discover novel classes of mutant-selective kinase inhibitors that may offer improved efficacy and a better safety profile compared to traditional quinazoline-based inhibitors.

Target Profile and Selectivity of this compound

The defining characteristic of this compound and its analogues is their significant potency and selectivity for EGFR T790M-containing mutants over wild-type (WT) EGFR.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound Against Various EGFR Genotypes

| EGFR Genotype | IC50 (nM) | Fold Selectivity (vs. WT) |

| Wild-Type (WT) | >1000 | - |

| L858R | 50 - 100 | 10 - 20 |

| delE746_A750 | 40 - 80 | 12.5 - 25 |

| L858R/T790M | 5 - 15 | 67 - 200 |

| delE746_A750/T790M | 4 - 12 | 83 - 250 |

Note: The IC50 values presented are representative ranges based on similar compounds and may vary depending on the specific experimental conditions.

As demonstrated in Table 1, pyrimidine-based inhibitors like this compound are significantly more potent against EGFR mutants containing the T790M resistance mutation, exhibiting up to 100-fold greater selectivity for the mutant over wild-type EGFR. This mutant selectivity is a critical attribute, as it suggests a potentially wider therapeutic window and reduced toxicity associated with the inhibition of wild-type EGFR in healthy tissues.

Experimental Protocols

To ensure reproducibility and accurate interpretation of results, detailed and standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the IC50 values of an inhibitor against purified kinases.

Methodology:

-

Kinase and Substrate Preparation: Recombinant human EGFR proteins (WT, L858R, T790M, etc.) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr)4:1) are prepared in a kinase reaction buffer.

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and varying concentrations of this compound are incubated in the presence of ATP (often radiolabeled with ³²P or ³³P) to initiate the phosphorylation reaction.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled ATP, this is typically done by measuring the incorporation of the radioisotope into the substrate using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the inhibitor on the growth and survival of cancer cell lines with specific EGFR mutations.

Methodology:

-

Cell Culture: NSCLC cell lines harboring different EGFR mutations (e.g., PC9 for delE746_A750, H1975 for L858R/T790M) and a cell line with WT EGFR are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Inhibitor Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Molecular Interactions and Experimental Logic

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, which is aberrantly activated by mutations in NSCLC.

References

- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of Novel Covalent EGFR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the essential in-vitro methodologies for the characterization of novel covalent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). It details the critical experimental protocols, presents a framework for quantitative data analysis, and visualizes key biological and experimental processes.

Introduction to Covalent EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cellular processes such as proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, frequently caused by activating mutations within its kinase domain, is a significant driver in the progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4]

First-generation EGFR inhibitors like gefitinib and erlotinib function as reversible, ATP-competitive inhibitors. While initially effective, their utility is often curtailed by the development of resistance mutations, most notably the T790M "gatekeeper" mutation. This challenge spurred the development of second and third-generation irreversible covalent inhibitors. These inhibitors form a stable covalent bond with a non-catalytic cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to its irreversible inactivation. This mechanism provides a powerful strategy to overcome acquired resistance and achieve prolonged target engagement.

The in-vitro characterization of these novel covalent inhibitors requires a multi-faceted approach, encompassing biochemical assays to determine potency and binding kinetics, cell-based assays to confirm target engagement and functional effects, and biophysical methods to verify the covalent interaction.

Quantitative Data Summary

The potency and kinetic parameters of covalent inhibitors are crucial for their characterization. These values are typically determined against wild-type (WT) EGFR and clinically relevant mutant forms.

Biochemical Potency (IC50) and Kinetic Parameters

The inhibitory activity is often first assessed by determining the half-maximal inhibitory concentration (IC50). For covalent inhibitors, it's also critical to determine the reversible binding affinity (Ki) and the rate of covalent bond formation (k_inact). The overall potency is best described by the k_inact/Ki ratio.

Table 1: Comparative Biochemical Data for Representative EGFR Inhibitors

| Compound | EGFR Variant | IC50 (nM) | Ki (nM) | k_inact (min⁻¹) | k_inact/Ki (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Gefitinib (1st Gen) | WT | 274 ± 151 | - | - | - |

| L858R | 0.02 ± 0.004 | - | - | - | |

| L858R/T790M | 55.27 ± 48.03 | - | - | - | |

| Afatinib (2nd Gen) | WT | - | 0.16 | 0.0013 | 1.4 x 10⁵ |

| L858R/T790M | - | - | - | - | |

| Osimertinib (3rd Gen) | WT | 1.6 ± 0.2 | 13.5 ± 2.30 | 0.43 ± 0.11 | 0.52 x 10⁶ |

| L858R | 1.3 ± 0.4 | 1.58 ± 0.19 | 0.30 ± 0.01 | 3.24 x 10⁶ | |

| L858R/T790M | 0.3 ± 0.02 | 1.46 ± 0.07 | 0.33 ± 0.06 | 3.75 x 10⁶ | |

| Dacomitinib (2nd Gen) | WT | - | 0.093 | 0.0011 | 2.0 x 10⁵ |

| | L858R | 7 | - | - | - |

Data compiled from representative studies. Note that assay conditions can vary between studies, affecting absolute values.

Cellular Potency (IC50)

Cellular assays measure the inhibitor's ability to affect cell viability or proliferation in cancer cell lines harboring specific EGFR mutations.

Table 2: Cellular Proliferation IC50 Values for Covalent Inhibitors

| Compound | Cell Line | EGFR Status | Cellular IC50 (nM) |

|---|---|---|---|

| Dacomitinib | H3255 | L858R | 7 |

| H1975 | L858R/T790M | 12 | |

| Afatinib | H1975 | L858R/T790M | <100 |

| Osimertinib | PC-9 | del19 | 11 |

| | H1975 | L858R/T790M | 12 |

Data represents the concentration of inhibitor required to reduce cell viability by 50%. Values are illustrative and can vary based on the specific assay used (e.g., MTT, CellTiter-Glo).

Key Experimental Protocols

Detailed and consistent experimental design is critical for the reliable characterization of covalent inhibitors.

Biochemical Kinase Assay (IC50 and Kinetic Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains. Time-resolved FRET (TR-FRET) is a common method.

Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by the EGFR kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in proximity to an APC-labeled streptavidin that binds the biotinylated peptide. This results in a FRET signal that is proportional to kinase activity.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the novel covalent inhibitor in DMSO. Dilute recombinant human EGFR kinase (WT or mutant) and the biotinylated TK-substrate peptide in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations.

-

Initiation and Incubation: Initiate the kinase reaction by adding a solution containing ATP. For IC50 determination, incubate for a fixed time (e.g., 60 minutes) at room temperature. For kinetic analysis (k_inact, Ki), the reaction is monitored over multiple time points.

-

Detection: Stop the reaction by adding EDTA. Add the detection reagents (Europium-cryptate labeled antibody and streptavidin-XL665) and incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader at 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence. For IC50 values, plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation. For kinetic parameters, data are fitted to equations for irreversible inhibition using specialized software.

Cellular EGFR Phosphorylation Assay (Western Blot)

This assay assesses the inhibitor's ability to block EGFR autophosphorylation within a cellular environment, confirming target engagement.

Principle: EGFR-dependent cancer cells are treated with the inhibitor. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. Specific antibodies are used to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR. A loading control (e.g., GAPDH, β-actin) ensures equal protein loading.

Methodology:

-

Cell Culture and Treatment: Plate an appropriate EGFR-dependent cell line (e.g., NCI-H1975 for L858R/T790M) and grow to 70-80% confluency. Treat cells with various concentrations of the covalent inhibitor for a predetermined duration (e.g., 2-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Stripping and Re-probing: To normalize for protein levels, the membrane can be stripped and re-probed for total EGFR and a loading control like β-actin.

-

Densitometry: Quantify the band intensities using software like ImageJ. Normalize the p-EGFR signal to the total EGFR signal.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the functional consequence of EGFR inhibition.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the covalent inhibitor. Include wells with untreated cells (negative control) and vehicle-only controls.

-

Incubation: Incubate the plate for a specified period, typically 72 hours, to allow for effects on proliferation.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of inhibitor concentration to determine the IC50 value.

Covalent Binding Confirmation (LC-MS/MS)

This experiment provides direct evidence of covalent bond formation between the inhibitor and the target cysteine residue on EGFR.

Principle: The EGFR protein is incubated with the covalent inhibitor. After removing any unbound inhibitor, the protein is enzymatically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A mass shift in the peptide fragment containing the target Cys797, corresponding to the molecular weight of the inhibitor, confirms covalent modification.

Methodology:

-

Incubation: Incubate purified recombinant EGFR protein with an excess of the covalent inhibitor for a sufficient time to ensure bond formation (e.g., 3 hours).

-

Removal of Unbound Inhibitor: Remove the excess, unbound inhibitor using a desalting column or dialysis.

-

Proteolytic Digestion: Denature the protein and digest it into smaller peptides using trypsin, which cleaves specifically at lysine and arginine residues.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using an LC-MS/MS system. The peptides are separated by liquid chromatography and then ionized and analyzed by the mass spectrometer.

-

Data Analysis: Search the MS/MS spectra against the known EGFR protein sequence. Specifically, look for the peptide containing Cys797 with a mass modification equal to the mass of the covalently attached inhibitor.

Visualizations: Pathways and Workflows

EGFR Signaling Pathway

The binding of a ligand (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. The two primary pathways are the RAS-RAF-MEK-ERK (MAPK) pathway, which drives proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival. Covalent inhibitors block the kinase activity, preventing the activation of these pathways.

Caption: Simplified EGFR signaling cascade and the point of covalent inhibitor intervention.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel covalent inhibitor follows a logical progression from initial biochemical screening to cellular and biophysical confirmation. This tiered approach ensures that only the most promising compounds advance.

Caption: A tiered workflow for the in-vitro characterization of covalent EGFR inhibitors.

Mechanism of Covalent Inhibition

Covalent inhibition is a two-step process. The inhibitor first binds non-covalently and reversibly to the active site, forming an initial enzyme-inhibitor complex (E·I). Subsequently, a reactive electrophilic group on the inhibitor forms a covalent bond with the nucleophilic cysteine residue, resulting in an irreversibly inactivated enzyme (E-I).

Caption: The two-step kinetic model for irreversible covalent enzyme inhibition.

References

Preclinical Evaluation of Fourth-Generation EGFR Inhibitors in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the efficacy of third-generation inhibitors, such as osimertinib, is often curtailed by the emergence of acquired resistance, most notably through the C797S mutation in the EGFR kinase domain. This has necessitated the development of fourth-generation EGFR inhibitors designed to overcome this specific resistance mechanism. This technical guide provides a comprehensive overview of the preclinical evaluation of these next-generation agents, detailing their mechanism of action, efficacy against resistant mutations, and the experimental methodologies crucial for their assessment. The content herein is intended to serve as a detailed resource for researchers and drug development professionals in the field of oncology.

The Challenge of C797S-Mediated Resistance

First and second-generation EGFR TKIs effectively target activating mutations like exon 19 deletions and L858R. The subsequent development of the T790M "gatekeeper" mutation conferred resistance to these earlier agents, leading to the development of third-generation irreversible inhibitors like osimertinib, which covalently bind to Cys797 and are effective against T790M-positive tumors. However, a significant portion of patients treated with third-generation TKIs develop a tertiary C797S mutation, which replaces the cysteine residue crucial for covalent bonding, thereby rendering these drugs ineffective.[1][2] Fourth-generation EGFR inhibitors are being developed to address this critical unmet medical need, employing various strategies such as targeting allosteric sites or utilizing non-covalent binding mechanisms to inhibit EGFR signaling in the presence of the C797S mutation.[1][2][3]

Fourth-Generation EGFR Inhibitors: A Quantitative Overview

The preclinical pipeline for fourth-generation EGFR inhibitors includes several promising candidates. Their efficacy is typically evaluated through in vitro biochemical assays against purified EGFR mutants and cell-based assays using engineered or patient-derived cancer cell lines. In vivo assessment in xenograft models provides crucial data on their anti-tumor activity and tolerability.

In Vitro Efficacy: Biochemical and Cellular Assays

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these inhibitors. The following tables summarize the reported IC50 values for several fourth-generation EGFR inhibitors against various EGFR mutations.

Table 1: Biochemical IC50 Values of Fourth-Generation EGFR Inhibitors

| Inhibitor | EGFR WT (nM) | EGFR L858R/T790M (nM) | EGFR del19/T790M/C797S (nM) | EGFR L858R/T790M/C797S (nM) | Reference |

| BBT-176 | - | - | 1.79 | 5.35 | |

| Osimertinib | - | - | 124.82 | 573.72 | |

| TQB3804 | 1.07 | 0.19 | 0.46 | 0.13 | |

| BI-4020 | - | - | 250 | 2100 | |

| Compound 27 | - | - | - | 137 |

Table 2: Cellular IC50 Values of Fourth-Generation EGFR Inhibitors

| Inhibitor | Cell Line | EGFR Mutation | IC50 (nM) | Reference |

| BBT-176 | Ba/F3 | del19/T790M/C797S | 49 | |

| BBT-176 | Ba/F3 | L858R/T790M/C797S | 202 | |

| Osimertinib | Ba/F3 | del19/T790M/C797S | 1,134 | |

| Osimertinib | Ba/F3 | L858R/T790M/C797S | 2,685 | |

| BLU-945 | Ba/F3 | L858R/T790M/C797S | <1 | |

| TQB3804 | Ba/F3 | d746-750/T790M/C797S | 26.8 | |

| TQB3804 | NCI-H1975 | L858R/T790M | 163 | |

| JIN-A02 | Ba/F3 | C797S mutants | High Potency |

In Vivo Efficacy: Xenograft Models

The anti-tumor activity of fourth-generation EGFR inhibitors is evaluated in vivo using cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models. These studies provide insights into the drug's ability to inhibit tumor growth in a physiological setting.

Table 3: In Vivo Efficacy of Fourth-Generation EGFR Inhibitors

| Inhibitor | Model | EGFR Mutation | Dosing | Outcome | Reference |

| BBT-176 | CDX & PDX | del19/T790M/C797S | Oral | Significant tumor growth inhibition | |

| BLU-945 | PDX | ex19del/T790M/C797S | Oral | Significant tumor regression | |

| TQB3804 | CDX & PDX | d746-750/T790M/C797S | Oral | Significant tumor growth inhibition | |

| BI-4020 | CDX | del19/T790M/C797S | 10 mg/kg daily, oral | Strong tumor regression |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the preclinical evaluation of novel therapeutic agents. This section outlines the methodologies for key in vitro and in vivo assays.

In Vitro Assays

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an EGFR inhibitor.

-

Cell Seeding: Plate lung cancer cells (e.g., Ba/F3 engineered to express EGFR mutants, NCI-H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the fourth-generation EGFR inhibitor in complete culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: For MTT assays, solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm. For MTS assays, measure the absorbance at 490 nm directly.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

This technique is used to assess the inhibitor's ability to block EGFR autophosphorylation and downstream signaling.

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours, then pre-treat with the EGFR inhibitor at various concentrations for 2-4 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.

-

Reaction Setup: In a 384-well plate, add the purified recombinant EGFR enzyme (wild-type or mutant) to a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

-

Inhibitor Addition: Add serial dilutions of the fourth-generation EGFR inhibitor or a vehicle control.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a peptide substrate (e.g., Y12-Sox).

-

Signal Detection: Monitor the reaction kinetics by measuring the fluorescence or luminescence signal over time using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Models

-

Animal Model: Use immunodeficient mice (e.g., nude, SCID, or NOD/SCID).

-

Cell Implantation: Subcutaneously inject a suspension of human lung cancer cells harboring the desired EGFR mutations (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week).

-

Drug Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the fourth-generation EGFR inhibitor via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Tumor Implantation: Surgically implant fresh tumor fragments from a lung cancer patient directly into immunodeficient mice.

-

Passaging: Once the tumors grow, they can be serially passaged into new cohorts of mice to expand the model.

-

Drug Treatment and Efficacy Evaluation: Follow the same procedures for drug treatment and efficacy evaluation as described for the CDX model. PDX models are considered to better recapitulate the heterogeneity and microenvironment of the original human tumor.

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts to generate such diagrams.

EGFR Signaling Pathway

References

- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 3. From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Overcoming Osimertinib Resistance with EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring EGFR mutations. However, the emergence of acquired resistance, most notably through the EGFR C797S mutation, presents a major clinical challenge. This technical guide provides a comprehensive overview of the mechanisms of osimertinib resistance and explores the development of next-generation EGFR inhibitors designed to overcome this challenge. While specific data for a compound designated "Egfr-IN-59" is not available in the public domain, this guide will focus on the principles and data related to novel inhibitors targeting osimertinib-resistant EGFR mutations, using illustrative data from representative fourth-generation EGFR TKIs.

The Challenge of Osimertinib Resistance

Osimertinib effectively targets both the initial EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation that arises after treatment with first- and second-generation EGFR TKIs. It forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR.

The most common on-target mechanism of resistance to osimertinib is the acquisition of a tertiary mutation at the C797 residue, most frequently a substitution to serine (C797S).[1] This mutation prevents the covalent binding of osimertinib, rendering it ineffective while often preserving the kinase activity of the receptor, thus driving continued cancer cell proliferation. The C797S mutation is detected in a significant portion of patients who develop resistance to osimertinib.

Other mechanisms of resistance to osimertinib include:

-

EGFR-dependent mechanisms:

-

Other EGFR mutations (e.g., L792H, G796S)

-

EGFR amplification

-

-

EGFR-independent mechanisms (Bypass Signaling):

-

MET amplification

-

HER2 amplification

-

Activation of downstream pathways such as RAS-MAPK

-

Fourth-Generation EGFR Inhibitors: A New Frontier

To address the challenge of C797S-mediated resistance, a new class of compounds, termed fourth-generation EGFR inhibitors, is in development. These inhibitors are designed to effectively target EGFR with the C797S mutation. They can be broadly categorized into two types:

-

ATP-competitive inhibitors: These molecules bind to the ATP-binding pocket of the EGFR kinase domain, but do so non-covalently, thus bypassing the issue of the C797S mutation. They are designed to have high affinity and selectivity for the mutant forms of EGFR over the wild-type receptor to minimize toxicity.

-

Allosteric inhibitors: These inhibitors bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket. This binding induces a conformational change in the receptor that locks it in an inactive state, preventing its signaling activity. This mechanism is independent of the ATP-binding site and therefore is not affected by mutations at the C797 residue.

Quantitative Efficacy of Novel EGFR Inhibitors

The following tables summarize representative preclinical data for a hypothetical fourth-generation EGFR inhibitor, "Inhibitor-X," demonstrating its efficacy against various EGFR mutations, including those conferring resistance to osimertinib.

Table 1: In Vitro Inhibitory Activity of Inhibitor-X against EGFR Mutants

| EGFR Mutant | Inhibitor-X IC50 (nM) | Osimertinib IC50 (nM) |

| Exon 19 del | <1 | 10-50 |

| L858R | <1 | 10-50 |

| Exon 19 del / T790M | 1-5 | 1-10 |

| L858R / T790M | 1-5 | 1-10 |

| Exon 19 del / T790M / C797S | 5-15 | >1000 |

| L858R / T790M / C797S | 5-15 | >1000 |

| Wild-Type EGFR | >500 | >1000 |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzymatic activity of the EGFR kinase.

Table 2: Anti-proliferative Activity of Inhibitor-X in Engineered Cell Lines

| Cell Line (Expressing EGFR Mutant) | Inhibitor-X GI50 (nM) | Osimertinib GI50 (nM) |

| Ba/F3 (Exon 19 del / T790M / C797S) | 10-30 | >5000 |

| Ba/F3 (L858R / T790M / C797S) | 10-30 | >5000 |

GI50 values represent the concentration of the inhibitor required to inhibit 50% of cell growth.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against various EGFR kinase mutants.

Methodology:

-

Recombinant Proteins: Express and purify recombinant human EGFR kinase domains (wild-type and mutant forms) using a baculovirus/insect cell expression system.

-

Assay Buffer: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

-

Substrate: Use a synthetic peptide substrate, such as poly(Glu, Tyr) 4:1.

-

ATP: Use radiolabeled [γ-33P]ATP.

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, combine the recombinant EGFR kinase, peptide substrate, and the test compound in the kinase assay buffer. c. Initiate the kinase reaction by adding [γ-33P]ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). f. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. g. Wash the filter plate to remove unincorporated [γ-33P]ATP. h. Measure the radioactivity on the filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using graphing software.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds in engineered cell lines expressing specific EGFR mutations.

Methodology:

-

Cell Lines: Use murine pro-B Ba/F3 cells engineered to express human EGFR mutants. These cells are dependent on the expressed EGFR kinase activity for their proliferation and survival.

-

Cell Culture: Culture the Ba/F3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and the appropriate selection antibiotic.

-

Procedure: a. Seed the cells in 96-well plates at a density of 5,000 cells per well. b. Add serially diluted test compounds to the wells. c. Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. d. Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. e. Measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

The mechanism by which a fourth-generation EGFR inhibitor overcomes osimertinib resistance is by effectively targeting the C797S mutant EGFR, thereby inhibiting its downstream signaling pathways that drive cell proliferation and survival.

Caption: EGFR signaling pathway in osimertinib-resistant NSCLC.

This diagram illustrates that in the presence of the C797S mutation, osimertinib can no longer effectively inhibit the EGFR receptor. This leads to the constitutive activation of downstream signaling pathways, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately drive uncontrolled cell proliferation and survival. A fourth-generation inhibitor, represented here as "Inhibitor-X," is designed to bind to and inhibit the C797S mutant EGFR, thereby blocking these downstream signals and restoring therapeutic efficacy.

Experimental Workflow

The preclinical evaluation of a novel EGFR inhibitor follows a structured workflow to establish its efficacy and mechanism of action.

Caption: Preclinical workflow for developing novel EGFR inhibitors.

This workflow begins with the identification of the therapeutic target, in this case, osimertinib-resistant EGFR mutants. High-throughput screening of compound libraries is then performed to identify initial hits. Promising candidates are further characterized through in vitro kinase assays to determine their potency and selectivity. The cellular activity is then assessed using proliferation assays in engineered cell lines. Western blot analysis is used to confirm that the compound inhibits the intended signaling pathways. Finally, the in vivo efficacy is evaluated in animal models, such as xenografts of human NSCLC cell lines or patient-derived xenografts (PDXs) harboring the relevant EGFR mutations. The data from these experiments inform the process of lead optimization to develop a clinical candidate.

Conclusion and Future Directions

The development of fourth-generation EGFR inhibitors represents a critical step forward in addressing the clinical challenge of osimertinib resistance in EGFR-mutant NSCLC. By specifically targeting the C797S mutation, these novel agents have the potential to extend the benefits of targeted therapy for a significant patient population. The preclinical data for these emerging inhibitors are promising, demonstrating potent and selective activity against osimertinib-resistant EGFR mutants. Further clinical investigation is necessary to establish their safety and efficacy in patients. As our understanding of the complex landscape of EGFR TKI resistance evolves, the continued development of innovative therapeutic strategies will be paramount to improving patient outcomes.

References

An In-depth Technical Guide to the Pharmacodynamics of Osimertinib in Cancer Cell Lines

This technical guide provides a comprehensive overview of the pharmacodynamics of Osimertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), in cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of targeted therapies.

Introduction to Osimertinib

Osimertinib (formerly AZD9291) is an orally administered, irreversible EGFR-TKI developed to target specific mutations in the EGFR gene that are common in non-small cell lung cancer (NSCLC).[1] Unlike earlier generation TKIs, Osimertinib is highly selective for both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[2][3] Critically, it shows significantly less activity against wild-type (WT) EGFR, which is believed to contribute to its favorable tolerability profile by reducing off-target effects commonly seen with less selective inhibitors.[2]

Mechanism of Action and Signaling Pathway Inhibition

The epidermal growth factor receptor is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways that are crucial for cell growth, proliferation, and survival.[] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.

Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the autophosphorylation of the receptor, thereby inhibiting the activation of its downstream signaling pathways. The two primary pathways affected are:

-

The PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism.

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway primarily controls cell proliferation and differentiation.

By shutting down these signaling cascades, Osimertinib induces cell cycle arrest and apoptosis in cancer cells that are dependent on mutant EGFR signaling.

Core Pharmacodynamic Data: In Vitro Potency

The potency of Osimertinib has been extensively characterized in a variety of NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below summarizes the IC50 values of Osimertinib in several commonly used NSCLC cell lines.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 Deletion | 8 - 18 | |

| H3255 | L858R | ~12 | |

| H1975 | L858R & T790M | 5 - 11 | |

| PC-9ER | Exon 19 Deletion & T790M | 13 | |

| Calu-3 | Wild-Type EGFR | 650 | |

| H2073 | Wild-Type EGFR | 461 |

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the study of pharmacodynamics. The following sections provide methodologies for two key assays used to evaluate the activity of Osimertinib.

This assay is used to determine the IC50 value of Osimertinib by measuring its effect on the proliferation and viability of cancer cell lines.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

Osimertinib stock solution (dissolved in DMSO)

-

Cell viability reagent (e.g., MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay kit)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Harvest and count the desired NSCLC cells.

-

Seed the cells into 96-well plates at a density of 3,000–5,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a serial dilution of Osimertinib in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Osimertinib.

-

Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration) and no-treatment controls.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C.

-

-

Viability Assessment:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CellTiter-Glo® Assay: Follow the manufacturer's protocol, which typically involves adding the reagent directly to the wells, shaking for 2 minutes to induce lysis, and incubating for 10 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm for the MTT assay or the luminescence for the CellTiter-Glo® assay using a microplate reader.

-

-

Data Analysis:

-

Normalize the readings to the vehicle control wells.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

This protocol is used to assess the effect of Osimertinib on the phosphorylation status of EGFR and its downstream signaling proteins, such as AKT and ERK.

Materials:

-

NSCLC cell lines

-

6-well cell culture plates

-

Osimertinib stock solution (in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence detector or X-ray film)

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of Osimertinib for a specified duration (e.g., 2-24 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-